Azelastine N-oxide
Overview
Description
Azelastine N-oxide is a metabolite and impurity of Azelastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis . The compound has the molecular formula C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.9 g/mol . It is characterized by the presence of a phthalazinone core structure with a chlorobenzyl group and an azepane ring.
Preparation Methods
The synthesis of Azelastine N-Oxide involves the oxidation of Azelastine. One common method employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure the formation of the desired N-oxide product. The process can be summarized as follows:
Oxidation Reaction: Azelastine is treated with hydrogen peroxide in the presence of a suitable solvent, such as methanol or chloroform.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.
Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Azelastine N-Oxide undergoes various chemical reactions, including:
Oxidation: As mentioned, Azelastine can be oxidized to form this compound using hydrogen peroxide.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azelastine N-Oxide has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard and impurity in the quality control of Azelastine formulations.
Biological Studies: The compound is studied for its potential biological activities, including its role as a nitric oxide mimic or bioisostere of the carbonyl group.
Chemical Research: Researchers investigate its chemical properties and reactivity to understand the behavior of N-oxide compounds in various reactions.
Medical Research: This compound is explored for its potential therapeutic applications, including its anti-inflammatory and anti-allergic effects.
Mechanism of Action
The mechanism of action of Azelastine N-Oxide is related to its parent compound, Azelastine. Azelastine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The N-oxide derivative may exhibit similar or modified activity due to the presence of the N-oxide group, which can influence its binding affinity and interaction with molecular targets.
Comparison with Similar Compounds
Azelastine N-Oxide can be compared with other similar compounds, such as:
Azelastine Hydrochloride: The parent compound, used as an antihistamine.
Desmethyl Azelastine: A metabolite of Azelastine with a demethylated structure.
Azelastine EP Impurity B: Another impurity related to Azelastine.
The uniqueness of this compound lies in its N-oxide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other related impurities.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747066 | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640279-88-5 | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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